

# In-Depth Technical Guide: Physical and Chemical Properties of O-Demethylmetoprolol

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## Compound of Interest

Compound Name: *O-Demethylmetoprolol*

Cat. No.: *B022154*

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## Introduction

**O-Demethylmetoprolol** is a primary and pharmacologically active metabolite of metoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The formation of **O-Demethylmetoprolol** is a critical step in the metabolism of metoprolol, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2D6. Understanding the physical and chemical properties of this metabolite is essential for a comprehensive pharmacokinetic and pharmacodynamic evaluation of metoprolol, aiding in drug development, clinical pharmacology studies, and personalized medicine approaches. This guide provides a detailed overview of the core physical and chemical characteristics of **O-Demethylmetoprolol**, along with experimental protocols and relevant biological pathways.

## Core Physical and Chemical Properties

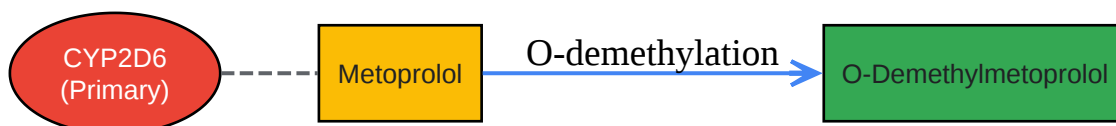
A summary of the key physical and chemical properties of **O-Demethylmetoprolol** is presented below. These parameters are crucial for predicting its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
IUPAC Name	1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol	[1]
Chemical Formula	C <sub>14</sub> H <sub>23</sub> NO <sub>3</sub>	[1]
Molecular Weight	253.34 g/mol	[1]
Appearance	White to Off-White Solid	[2]
Melting Point	70-72 °C	[2][3]
Boiling Point (Predicted)	424.6 ± 40.0 °C	[3]
pKa (Predicted)	13.88 ± 0.20	[3]
Solubility	Slightly soluble in Chloroform and Methanol.	[3]
logP (Predicted)	1.3	[1]

## Metabolic Pathway of Metoprolol to O-Demethylmetoprolol

The biotransformation of metoprolol to **O-Demethylmetoprolol** is a pivotal step in its hepatic metabolism. This reaction is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme, which is known for its genetic polymorphism, leading to significant inter-individual variability in metoprolol metabolism and clinical response.

The O-demethylation process involves the removal of a methyl group from the methoxyethyl side chain of metoprolol. This enzymatic reaction introduces a hydroxyl group, forming the more polar metabolite, **O-Demethylmetoprolol**.



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Metabolic conversion of Metoprolol to **O-Demethylmetoprolol**.

## Experimental Protocols

### Synthesis of O-Demethylmetoprolol

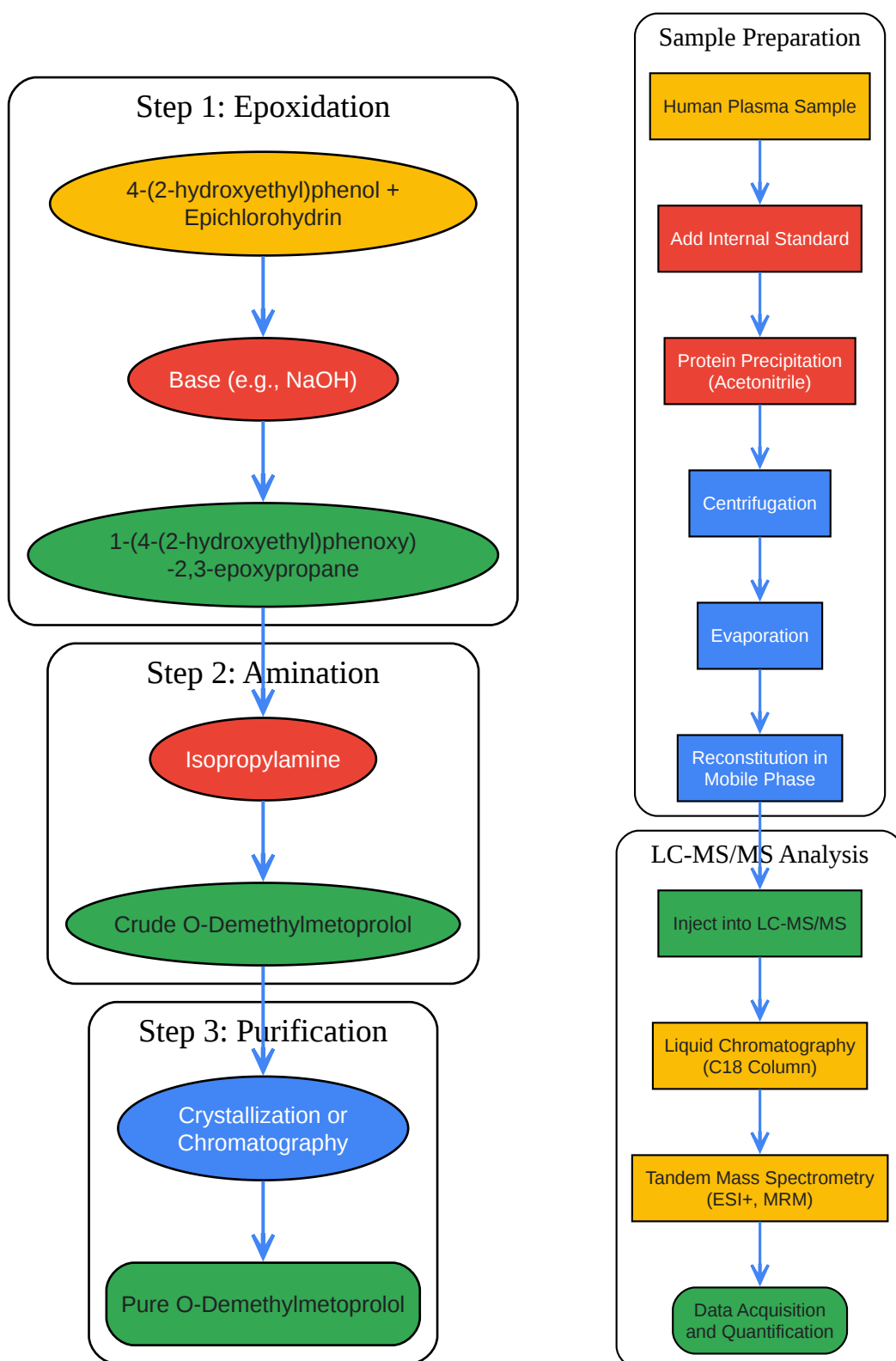
A common synthetic route to **O-Demethylmetoprolol** involves the reaction of 4-(2-hydroxyethyl)phenol with epichlorohydrin, followed by reaction with isopropylamine.<sup>[4]</sup>

Materials:

- 4-(2-hydroxyethyl)phenol
- Epichlorohydrin
- Isopropylamine
- Sodium hydroxide
- Suitable organic solvents (e.g., ethanol, isopropanol)

Procedure:

- **Epoxide Formation:** 4-(2-hydroxyethyl)phenol is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the corresponding epoxide intermediate, 1-(4-(2-hydroxyethyl)phenoxy)-2,3-epoxypropane.
- **Amination:** The resulting epoxide is then reacted with isopropylamine. The amine attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the ring and the formation of **O-Demethylmetoprolol**.
- **Purification:** The crude product is purified using standard techniques such as crystallization or column chromatography to yield pure **O-Demethylmetoprolol**.



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## References

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